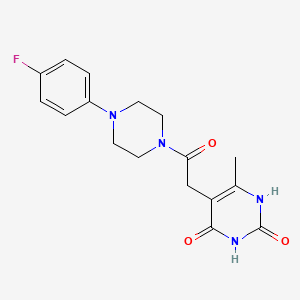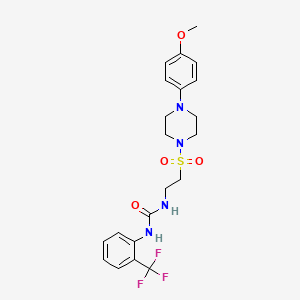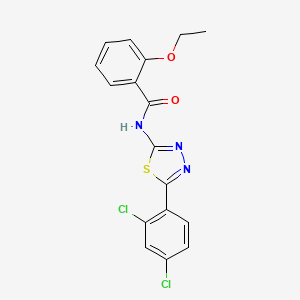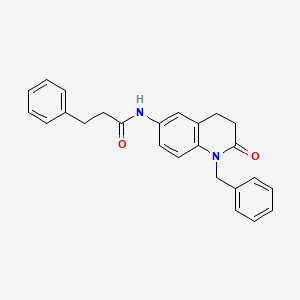![molecular formula C16H28N2O2 B2868305 N-[2-[(3-Tert-butylcyclobutyl)-methylamino]-2-oxoethyl]-N-ethylprop-2-enamide CAS No. 2361725-07-5](/img/structure/B2868305.png)
N-[2-[(3-Tert-butylcyclobutyl)-methylamino]-2-oxoethyl]-N-ethylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[(3-Tert-butylcyclobutyl)-methylamino]-2-oxoethyl]-N-ethylprop-2-enamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors and is designed to target specific enzymes involved in cancer cell growth and survival.
Mecanismo De Acción
TAK-659 works by inhibiting the activity of specific enzymes known as Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These enzymes are involved in signaling pathways that promote cancer cell growth and survival. By inhibiting their activity, TAK-659 can effectively block these pathways and prevent cancer cells from proliferating.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a number of biochemical and physiological effects in cancer cells. It can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors), and modulate the immune system to enhance the body's natural ability to fight cancer. TAK-659 has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of TAK-659 is its specificity for BTK and ITK, which allows for targeted inhibition of cancer cell growth without affecting normal cells. However, like many other small molecule inhibitors, TAK-659 has limited solubility in water, which can make it difficult to administer in vivo. Additionally, its effectiveness may be limited by the development of resistance in cancer cells over time.
Direcciones Futuras
There are several potential future directions for the development of TAK-659 and related compounds. One area of focus is the optimization of its pharmacokinetic properties, such as improving its solubility and bioavailability. Another area of interest is the development of combination therapies that can enhance the efficacy of TAK-659 and overcome resistance mechanisms. Finally, there is ongoing research into the identification of biomarkers that can predict response to TAK-659 and other BTK inhibitors, which could help to personalize cancer treatment and improve patient outcomes.
Conclusion:
TAK-659 is a promising small molecule inhibitor that has shown efficacy in preclinical models of cancer. Its specificity for BTK and ITK, as well as its ability to modulate the immune system and induce apoptosis in cancer cells, make it a promising candidate for cancer therapy. Ongoing research into its pharmacokinetic properties, combination therapies, and biomarkers will help to further optimize its effectiveness and improve patient outcomes.
Métodos De Síntesis
The synthesis of TAK-659 involves several steps, starting from commercially available starting materials. The key step in the synthesis is the formation of the cyclobutyl ring, which is achieved through a ring-closing metathesis reaction. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied in preclinical models of cancer, including cell lines and animal models. It has shown promising results in inhibiting the growth and survival of cancer cells, particularly in hematological malignancies such as lymphoma and leukemia. TAK-659 has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy.
Propiedades
IUPAC Name |
N-[2-[(3-tert-butylcyclobutyl)-methylamino]-2-oxoethyl]-N-ethylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-7-14(19)18(8-2)11-15(20)17(6)13-9-12(10-13)16(3,4)5/h7,12-13H,1,8-11H2,2-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDUZLVDCSVSLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N(C)C1CC(C1)C(C)(C)C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[(3-tert-butylcyclobutyl)(methyl)carbamoyl]methyl}-N-ethylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(4-fluorophenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2868226.png)

![3-cinnamyl-8-(2,4-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2868229.png)

![2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide](/img/structure/B2868231.png)
![N-[(3-chloro-4-fluorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2868234.png)


![5-[2-(Cbz-amino)ethyl]-1H-tetrazole](/img/structure/B2868239.png)

